

DPC-333: A Technical Guide to a Potent TACE Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220

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Abstract

DPC-333, also known as **BMS-561392**, is a potent and selective, orally bioavailable inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. Developed initially by DuPont Pharmaceuticals and later by Bristol-Myers Squibb, DPC-333 emerged as a promising therapeutic agent for inflammatory disorders, particularly rheumatoid arthritis. This document provides a comprehensive overview of the background, history, mechanism of action, and key preclinical and clinical data associated with DPC-333. Detailed methodologies for seminal experiments, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug development.

Introduction and Background

Tumor Necrosis Factor-alpha (TNF- α) is a pleiotropic cytokine that plays a central role in the pathophysiology of numerous inflammatory diseases. The biological activity of TNF- α is tightly regulated by its release from a membrane-bound precursor, pro-TNF- α . This cleavage is primarily mediated by the metalloproteinase TACE. Inhibition of TACE represents a compelling therapeutic strategy to modulate TNF- α activity and thereby ameliorate inflammatory processes. DPC-333 was developed as a small molecule inhibitor designed to selectively target TACE.

History:

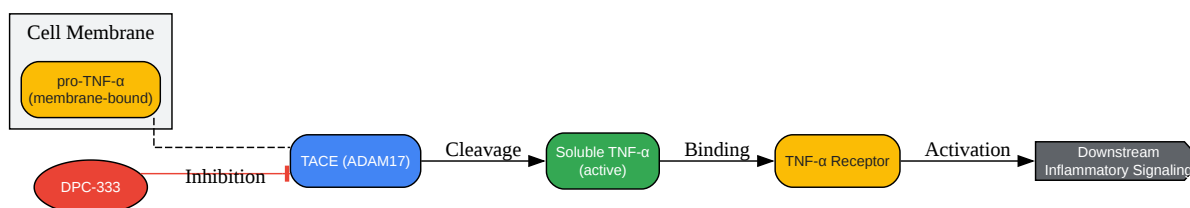
- Early 2000s: DPC-333 was developed by DuPont Pharmaceuticals as a potential treatment for inflammatory diseases.
- Post-acquisition: Following the acquisition of DuPont Pharmaceuticals by Bristol-Myers Squibb, the compound was further investigated under the designation **BMS-561392**.
- Clinical Development: DPC-333 progressed to Phase II clinical trials for rheumatoid arthritis.

Mechanism of Action

DPC-333 is a potent and selective inhibitor of TACE (ADAM17).[1] TACE is a sheddase responsible for the proteolytic processing of the extracellular domain of membrane-bound pro-TNF- α , leading to the release of the soluble, biologically active 17 kDa TNF- α cytokine. By inhibiting TACE, DPC-333 blocks this cleavage event, resulting in a significant reduction of soluble TNF- α levels. This, in turn, mitigates the downstream inflammatory signaling cascades mediated by TNF- α .

The selectivity of DPC-333 for TACE over other matrix metalloproteinases (MMPs) is a key feature, potentially reducing the risk of off-target effects associated with broader-spectrum MMP inhibitors.[1]

Below is a diagram illustrating the signaling pathway affected by DPC-333.



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Figure 1: DPC-333 Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data reported for DPC-333.

Table 1: In Vitro Potency of DPC-333

Parameter	Value	Species/System	Reference
Ki (TACE)	0.3 nM	Recombinant Human TACE	[1]
IC50	17 - 100 nM	LPS-induced TNF- α production in blood	Rodent, Chimpanzee, Human
ex vivo IC50	55 nM	Suppression of TNF- α production	Chimpanzee
ex vivo IC50	113 nM	Suppression of TNF- α production	Human

Table 2: In Vivo Efficacy of DPC-333

Model	Species	Endpoint	ED50 / Effect	Reference
Bacterial Endotoxin-induced TNF- α release	Mouse	Inhibition of TNF- α	6 mg/kg (oral)	[1]
DNFB-induced contact hypersensitivity	Mouse	Suppression of hypersensitivity	10 mg/kg (oral)	[1]
Endotoxemia	Rodent	Inhibition of TNF- α production	1.1 - 6.1 mg/kg (oral)	
Collagen Antibody-Induced Arthritis	Rat	Suppression of maximal response	~50% at 5.5 mg/kg/day (oral)	

Table 3: Pharmacokinetic Parameters of DPC-333

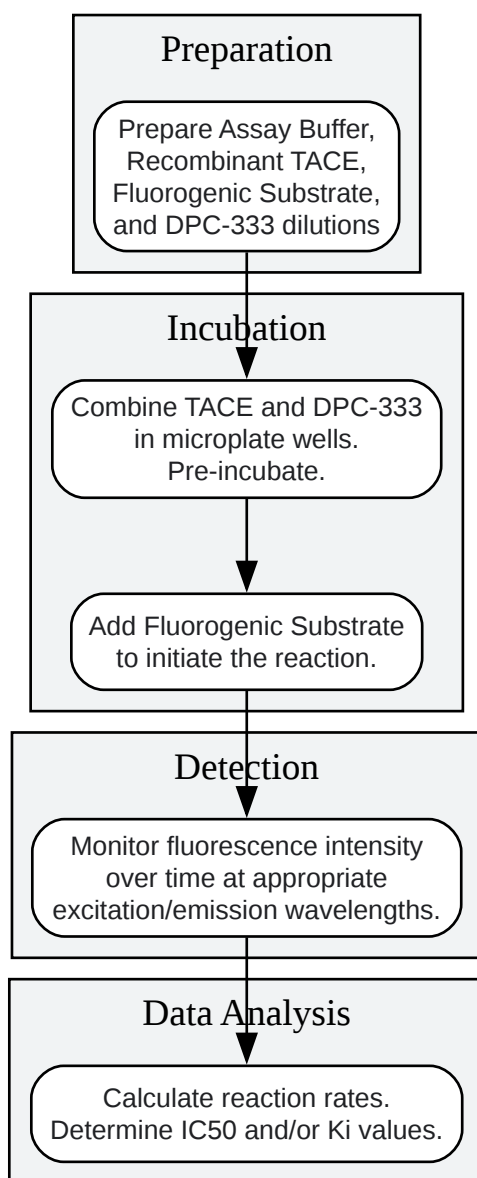
Species	Route	Bioavailability	t1/2 (hours)	CL (L/hr/kg)	Vss (L/kg)	Reference
Mouse	Oral	11%	~1	6.2	1.5	
Rat	Oral	17%	~1	2.7	0.6	
Chimpanzee	Oral	17%	N/A	0.4	0.6	
Human	Oral	N/A	3 - 6	N/A	N/A	

Experimental Protocols

Detailed experimental protocols for the key assays cited in the literature for DPC-333 are outlined below. While specific proprietary protocols were not publicly available, the following represent standard methodologies for these types of investigations.

TACE Inhibition Assay (General Protocol)

This assay is designed to measure the in vitro potency of a compound against TACE.



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Figure 2: General Workflow for a TACE Inhibition Assay.

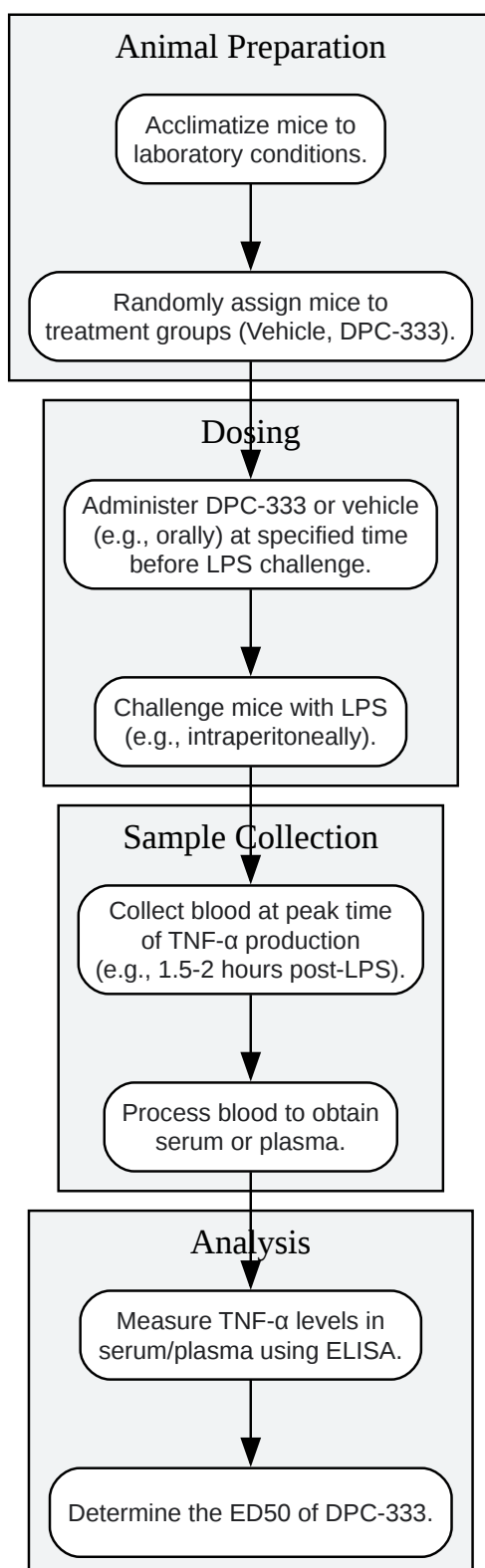
Methodology:

- Reagents and Materials:
 - Recombinant human TACE
 - Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)

- Assay buffer (e.g., Tris-HCl with ZnCl₂ and a detergent)
- DPC-333 (or other test compounds) serially diluted in DMSO
- 96-well black microplates
- Fluorescence plate reader
- Procedure:
 - Add assay buffer to the wells of the microplate.
 - Add a small volume of the DPC-333 dilutions to the appropriate wells.
 - Add the recombinant TACE enzyme to all wells except the negative controls.
 - Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding the fluorogenic substrate to all wells.
 - Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths.
- Data Analysis:
 - The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
 - The percent inhibition for each concentration of DPC-333 is calculated relative to the uninhibited control.
 - The IC₅₀ value is determined by fitting the percent inhibition versus log[inhibitor] data to a four-parameter logistic equation.
 - The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.

Lipopolysaccharide (LPS)-Induced TNF- α Production in Mice (General Protocol)

This in vivo model is used to assess the ability of a compound to inhibit systemic TNF- α production.



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Figure 3: General Workflow for LPS-Induced TNF-α Production in Mice.

Methodology:

- Animals:
 - Male or female mice of a suitable strain (e.g., BALB/c or C57BL/6).
- Procedure:
 - Animals are dosed orally with DPC-333 or vehicle at various time points before LPS challenge.
 - A solution of LPS from *E. coli* is administered via intraperitoneal (i.p.) injection.
 - At the time of peak TNF- α production (typically 1.5 to 2 hours post-LPS), blood is collected via cardiac puncture or another appropriate method.
 - Blood is allowed to clot, and serum is separated by centrifugation.
- TNF- α Measurement:
 - Serum TNF- α levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - The percent inhibition of TNF- α production is calculated for each dose of DPC-333 compared to the vehicle-treated group.
 - The ED50 (the dose that produces 50% of the maximal inhibition) is determined by non-linear regression analysis.

Collagen Antibody-Induced Arthritis (CAIA) in Rats (General Protocol)

This is an animal model of rheumatoid arthritis used to evaluate the therapeutic efficacy of anti-inflammatory compounds.

Methodology:

- Animals:
 - Lewis rats or other susceptible strains.
- Induction of Arthritis:
 - On day 0, rats are administered a cocktail of monoclonal antibodies against type II collagen intravenously.
 - On day 3, a low dose of LPS is administered intraperitoneally to synchronize and enhance the inflammatory response.
- Treatment:
 - DPC-333 or vehicle is administered orally once daily, starting from a predetermined day relative to arthritis induction (e.g., day 0 for prophylactic treatment or after the onset of clinical signs for therapeutic treatment).
- Assessment of Arthritis:
 - Animals are monitored daily for clinical signs of arthritis.
 - Arthritis severity is scored based on the degree of erythema and swelling in the paws.
 - Paw thickness can be measured using calipers.
 - At the end of the study, paws may be collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
- Data Analysis:
 - The mean arthritis score and paw thickness are calculated for each treatment group over time.
 - The area under the curve (AUC) for the arthritis score can be calculated to represent the overall disease burden.

- Statistical analysis is performed to compare the DPC-333 treated groups to the vehicle control group.

Conclusion

DPC-333 is a well-characterized, potent, and selective TACE inhibitor with demonstrated efficacy in preclinical models of inflammation and early clinical development for rheumatoid arthritis. Its mechanism of action, directly targeting the production of soluble TNF- α , provides a clear rationale for its therapeutic potential. The quantitative data from in vitro and in vivo studies, along with its oral bioavailability, underscore its drug-like properties. This technical guide consolidates the key information on DPC-333, offering a valuable resource for scientists and researchers engaged in the discovery and development of novel anti-inflammatory therapeutics. Further investigation into the clinical development and ultimate fate of DPC-333 may provide valuable insights for future drug development programs targeting TACE.

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References

- 1. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DPC-333: A Technical Guide to a Potent TACE Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667220#dpc-333-compound-background-and-history]

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Phone: (601) 213-4426

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